Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

Description

Properties

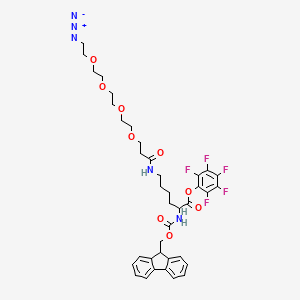

Molecular Formula |

C38H42F5N5O9 |

|---|---|

Molecular Weight |

807.8 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51) |

InChI Key |

NOHZZMMQTNBKSR-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-Azide-PEG4-L-Lysine-PFP Ester

This guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester, a heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the core attributes of the molecule, protocols for its use, and visual representations of relevant chemical processes.

Core Chemical Properties

This compound is a versatile reagent used in bioconjugation and the synthesis of complex biomolecules.[1][2] Its structure incorporates several key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, an L-lysine core, and a pentafluorophenyl (PFP) ester.[3] This combination of features allows for a wide range of applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The Fmoc group provides a stable protecting group for the primary amine, which is crucial in multi-step peptide synthesis. The azide functionality serves as a bioorthogonal handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3] The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, making it ideal for conjugation to proteins and other biomolecules.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₂F₅N₅O₉ | [3] |

| Molecular Weight | 807.8 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C, under desiccated conditions | [3] |

Reactivity and Stability

The PFP ester moiety of the molecule is a key feature, offering high reactivity towards primary amines at a pH range of 7-9.[5] This reactivity is coupled with a greater resistance to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which enhances the efficiency of conjugation reactions.[4] However, PFP esters are still moisture-sensitive and should be stored accordingly.[5] For optimal performance, it is recommended to prepare solutions of the PFP ester immediately before use.[6]

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a valuable tool in the development of targeted therapeutics.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody.[1][] The PFP ester end reacts with lysine (B10760008) residues on the antibody, while the azide group can be used to attach a drug molecule via click chemistry. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.[4]

-

PROTACs: In the synthesis of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2] The flexibility in conjugation chemistry allows for the precise assembly of these tripartite molecules.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimal conditions may vary depending on the specific molecules involved.

General Protocol for Protein Labeling

-

Preparation of Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline).

-

Preparation of PFP Ester Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Add a 5-20 fold molar excess of the PFP ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the unreacted PFP ester.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

General Protocol for Click Chemistry (CuAAC)

-

Preparation of Reactants: Dissolve the azide-functionalized molecule (e.g., the protein conjugate from the previous protocol) and the alkyne-containing molecule in a suitable buffer.

-

Preparation of Catalyst: Prepare a fresh solution of a copper(I) catalyst, typically from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper ligand (e.g., TBTA) is often included to stabilize the catalyst.

-

Reaction: Add the catalyst solution to the mixture of the azide and alkyne.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester, 2749985-69-9 | BroadPharm [broadpharm.com]

- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Fmoc-azide-PEG-lysine-PFP Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-azide-PEG-lysine-PFP crosslinker is a heterotrifunctional molecule designed for advanced bioconjugation, peptide synthesis, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure is meticulously designed with three distinct functional moieties: a fluorenylmethyloxycarbonyl (Fmoc) protected amine for peptide chemistry, a bioorthogonal azide (B81097) group for "click" chemistry, and a highly reactive pentafluorophenyl (PFP) ester for efficient amine ligation.[1][2] A central lysine (B10760008) scaffold provides a branch point, and a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2][5]

This guide provides a comprehensive overview of the crosslinker's structure, properties, and applications, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Core Structure and Functional Components

The chemical structure of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is comprised of several key components that impart its unique functionality:

-

Pentafluorophenyl (PFP) Ester: This is a highly reactive functional group for amine coupling. PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions, particularly in aqueous environments.[6][7][8][9] The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and an excellent leaving group.[10]

-

Azide Group (N₃): This moiety serves as a bioorthogonal handle for "click chemistry." It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups.[1][3][11] This allows for the precise and stable ligation of a second molecule of interest.

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl group protects the alpha-amine of the lysine residue. It is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[12][13][14] This orthogonality allows for further modification at the deprotected amine, making it ideal for solid-phase peptide synthesis (SPPS).

-

Polyethylene Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic spacer that increases the overall water solubility of the crosslinker and the resulting conjugate.[2] It also provides flexibility and reduces steric hindrance between the conjugated molecules.

-

Lysine Core: The lysine amino acid provides the fundamental scaffold for the crosslinker, with its alpha-amine and epsilon-amine serving as attachment points for the different functional groups.

Physicochemical and Reactivity Data

Quantitative data for this specific crosslinker is often proprietary. The following tables summarize key properties based on available data for the crosslinker and its functional components.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Full Chemical Name | N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester | [2] |

| Molecular Formula | C₃₈H₄₂F₅N₅O₉ | [2] |

| Molecular Weight | 807.8 g/mol | [2] |

| CAS Number | 2749985-69-9 | [2] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [2][5] |

| Storage Conditions | -20°C, moisture-sensitive | [2][6] |

Table 2: Reactivity and Recommended Reaction Conditions

| Functional Group | Reaction Partner | Recommended pH | Typical Solvents | Key Considerations | Source(s) |

| PFP Ester | Primary Amines (e.g., protein lysines) | 7.2 - 9.0 | Aqueous buffers (PBS, borate), DMSO, DMF | More stable to hydrolysis than NHS esters. Avoid amine-containing buffers (e.g., Tris). | [7][10][15] |

| Azide (CuAAC) | Terminal Alkynes | Not pH-dependent | Aqueous buffers, DMSO, DMF, t-BuOH | Requires a Cu(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA). | [11][16][17] |

| Azide (SPAAC) | Strained Alkynes (e.g., DBCO, BCN) | Not pH-dependent | Aqueous buffers, DMSO, DMF | Copper-free, ideal for live-cell applications. | [1][3] |

| Fmoc Group | Piperidine (deprotection) | Basic | DMF, NMP | Typically 20% piperidine in DMF. Reaction is rapid. | [12][13][14] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of the Fmoc-azide-PEG-lysine-PFP crosslinker.

Protocol 1: Conjugation to an Amine-Containing Biomolecule (e.g., Protein)

This protocol describes the reaction of the PFP ester with primary amines on a protein.

Materials:

-

Fmoc-azide-PEG-lysine-PFP crosslinker

-

Protein of interest (e.g., antibody)

-

Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate or phosphate-buffered saline, pH 8.0-8.5)[15]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[7]

-

Desalting column or dialysis equipment for purification[18]

Procedure:

-

Protein Preparation: Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is stored in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[19]

-

Crosslinker Preparation: Immediately before use, dissolve the Fmoc-azide-PEG-lysine-PFP crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The reagent is moisture-sensitive; ensure it is brought to room temperature before opening to prevent condensation.[6][7]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the crosslinker stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[10][15]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.[7][18]

-

Quenching (Optional): To terminate the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 20-50 mM and incubated for 30 minutes at room temperature.[7]

-

Purification: Remove the excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[18][19]

-

Characterization: Determine the concentration of the purified conjugate and, if desired, the degree of labeling (DOL) using mass spectrometry. Store the azide-functionalized protein appropriately (4°C for short-term, -80°C for long-term).[19]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (from Protocol 4.1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[17]

-

Sodium ascorbate (B8700270) solution (e.g., 100-300 mM in water, freshly prepared)[17]

-

Copper(I)-stabilizing ligand solution (e.g., THPTA, 100 mM in water)[11]

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification equipment (e.g., desalting column, HPLC)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-molecule, CuSO₄, THPTA ligand, and sodium ascorbate. The sodium ascorbate solution should be made fresh.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess (typically 4-50 equivalents) of the alkyne-containing molecule in the reaction buffer.[17]

-

Catalyst Premixing: In a separate tube, briefly mix the CuSO₄ and THPTA ligand solutions.[17]

-

Reaction Initiation: Add the THPTA/CuSO₄ complex to the biomolecule/alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[11]

-

Incubation: Protect the reaction from light and incubate for 30 minutes to 2 hours at room temperature. The reaction can be allowed to proceed overnight if necessary.[11][20]

-

Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or chromatography (e.g., HPLC).

Protocol 3: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to reveal a primary amine.

Materials:

-

Fmoc-protected conjugate (from Protocol 4.2)

-

DMF for washing.

-

Purification equipment (e.g., HPLC)

Procedure:

-

Resin Swelling (for SPPS): If the conjugate is on a solid-phase resin, swell the resin in DMF for approximately 30 minutes.[13]

-

Deprotection Reaction: Add the 20% piperidine in DMF solution to the conjugate (either in solution or on-resin).[12]

-

Incubation: Agitate the mixture at room temperature. The reaction is typically very fast. For on-resin synthesis, a common procedure is to react for 2 minutes, drain, and then add a fresh portion of the deprotection solution and react for an additional 5-10 minutes.[12][13]

-

Washing: If on-resin, wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.[12]

-

Purification: If the reaction was performed in solution, the product will need to be purified, typically by HPLC, to separate it from the reagents.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for utilizing the Fmoc-azide-PEG-lysine-PFP crosslinker.

Caption: Workflow for Amine Conjugation via PFP Ester.

Caption: Workflow for Azide-Alkyne "Click" Conjugation.

Caption: Workflow for Fmoc Group Removal.

Conclusion

The Fmoc-azide-PEG-lysine-PFP crosslinker is a powerful and versatile tool for creating complex, multifunctional biomolecules. Its key advantages—a hydrolysis-resistant PFP ester for efficient amine coupling, a bioorthogonal azide for click chemistry, and a removable Fmoc group for orthogonal derivatization—provide researchers with a robust platform for innovative applications in drug delivery, diagnostics, and fundamental biological research. By understanding the distinct reactivity of each functional group and following structured protocols, scientists can effectively leverage this crosslinker to advance their research objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester, 2749985-69-9 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Fmoc-N'-(azido-PEG4)-L-Lysine | AxisPharm [axispharm.com]

- 5. N-Fmoc-N'-(azido-PEG4)-L-Lysine | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. peptide.com [peptide.com]

- 13. academic.oup.com [academic.oup.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. resources.tocris.com [resources.tocris.com]

- 16. genelink.com [genelink.com]

- 17. confluore.com [confluore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. benchchem.com [benchchem.com]

- 20. lumiprobe.com [lumiprobe.com]

molecular weight of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

An In-depth Technical Guide on Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the use of this compound, a heterobifunctional crosslinker. This reagent is instrumental in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Core Compound Specifications

This compound is a versatile molecule incorporating several key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentafluorophenyl (PFP) ester, an azide (B81097) group, and a polyethylene (B3416737) glycol (PEG) spacer. The PFP ester provides a reactive site for conjugation to primary amines, while the azide group enables "click chemistry" reactions. The Fmoc group offers a temporary protecting group for the α-amine of the lysine (B10760008), and the hydrophilic PEG4 spacer enhances solubility in aqueous media.[1][2]

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| Molecular Weight | 807.76 g/mol (or 807.8 g/mol ) | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C38H42F5N5O9 | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically ≥95% or 98% | --INVALID-LINK-- |

| Storage Conditions | -20°C, desiccated | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DCM, DMF | --INVALID-LINK-- |

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of this compound.

Protocol 1: Labeling of Amine-Containing Biomolecules

This protocol describes the conjugation of the PFP ester to primary amines on a biomolecule, such as the lysine residues of a protein.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody, protein)

-

Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5, or 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0.[3][4] Avoid buffers containing primary amines (e.g., Tris, glycine).[3][5]

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment for purification

Procedure:

-

Biomolecule Preparation: Prepare the biomolecule in the chosen reaction buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis to remove any interfering primary amines.[3][4]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[5][6] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[3][5]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the biomolecule solution.[4] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] Gentle mixing during incubation is recommended.

-

Quenching: Quench any unreacted PFP ester by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

Protocol 2: Fmoc-Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-labeled biomolecule from Protocol 1

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[7][8]

-

DMF for washing

Procedure:

-

If the labeled biomolecule is on a solid support (e.g., resin), swell the resin in DMF.[8] If in solution, ensure the biomolecule is compatible with the deprotection solution.

-

Treat the Fmoc-labeled biomolecule with the deprotection solution. A two-step process is often recommended for complete removal.[7]

-

Wash the deprotected biomolecule thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Proceed to the next step (e.g., further conjugation) or purify as needed.

Protocol 3: Azide-Alkyne Click Chemistry

The exposed azide group can be reacted with an alkyne-containing molecule via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition.

3a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled biomolecule

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)[10]

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[10][11]

-

Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)[10][11]

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:

-

In a reaction tube, combine the azide-labeled biomolecule and the alkyne-containing molecule in the reaction buffer.

-

Prepare a premix of CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.[10][12]

-

Add the copper/ligand premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.[11]

-

Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and excess reagents.

3b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living systems.

Materials:

-

Azide-labeled biomolecule

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:

-

Combine the azide-labeled biomolecule and the strained alkyne-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of the strained alkyne is typically used.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.[13]

-

The reaction proceeds without the need for a catalyst.[]

-

Purify the conjugate using an appropriate method to remove any unreacted alkyne.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Molecular components of the crosslinker.

Caption: Workflow for biomolecule conjugation.

Caption: Comparison of click chemistry routes.

References

- 1. N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester, 2749985-69-9 | BroadPharm [broadpharm.com]

- 2. N-Fmoc-N'-(azido-PEG4)-L-Lysine | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

An In-depth Technical Guide to the Reaction of Pentafluorophenyl Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the reaction between pentafluorophenyl (PFP) esters and primary amines. This reaction is a cornerstone of modern bioconjugation and peptide synthesis, valued for its efficiency, reliability, and the stability of the resulting amide bond.

Core Reaction Mechanism

The reaction of a pentafluorophenyl ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism. The key to the high reactivity of PFP esters lies in the electron-withdrawing nature of the pentafluorophenyl group. This effect makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.[1][2]

The reaction is typically carried out under mild conditions and involves the attack of the lone pair of electrons from the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenoxide leaving group and forming a highly stable amide bond.

dot

Figure 1: Reaction mechanism of a PFP ester with a primary amine.

Quantitative Data on Reaction Kinetics

| Active Ester | Amine | Reaction Condition | Pseudo-first-order Rate Constant (k') | Relative Coupling Speed | Reference |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | Not specified | 2.46 x 10⁻¹ s⁻¹ | N/A | [1][2] |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | Not specified | 3.49 x 10⁻³ s⁻¹ | N/A | [2] |

| Pentafluorophenyl ester (OPFP) | Not specified | Not specified | N/A | ~32x faster than OPCP | [2] |

| Pentachlorophenyl ester (OPCP) | Not specified | Not specified | N/A | N/A | [2] |

| Nitrophenyl ester (ONp) | Not specified | Not specified | N/A | ~111x slower than OPFP | [2] |

Note: The availability of comprehensive public quantitative kinetic data for the PFP ester reaction with a wide variety of primary amines under different conditions is limited. The data presented here is based on specific published studies and is intended to be illustrative of the general reactivity trends.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of PFP esters with primary amines.

Protocol 1: General Procedure for Protein Labeling with a PFP Ester

This protocol outlines the steps for conjugating a PFP ester-activated molecule to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

PFP ester-activated reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Methodology:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

PFP Ester Solution Preparation:

-

Immediately before use, dissolve the PFP ester-activated reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. PFP esters are moisture-sensitive, so prolonged exposure to atmospheric moisture should be avoided.[3]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction solution immediately after adding the PFP ester.

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal incubation time can vary depending on the specific reactants.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to ensure all unreacted PFP ester is hydrolyzed or has reacted with the quenching agent.

-

-

Purification:

-

Remove excess, unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. Alternatively, dialysis can be used for purification.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acid PFP esters

This protocol describes the use of PFP esters in the coupling step of solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid PFP ester

-

Resin-bound peptide with a free N-terminal amine

-

DMF (peptide synthesis grade)

-

20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

-

Ninhydrin (B49086) test reagents

Methodology:

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Coupling Reaction:

-

Dissolve the Fmoc-amino acid PFP ester (1.5 to 3 equivalents relative to the resin loading) in DMF.

-

Add the amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing:

-

After the coupling reaction, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

-

Monitoring:

-

Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Mandatory Visualizations

dot

Figure 2: Experimental workflow for protein labeling with a PFP ester.

dot

Figure 3: Logical relationships of PFP ester reactions with primary amines.

References

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of azide-polyethylene glycol (PEG) linkers. It is designed to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development, offering detailed insights into the core principles, quantitative data, experimental protocols, and practical applications of this powerful bioconjugation technology.

Introduction to Click Chemistry and the Role of Azide-PEG Linkers

"Click chemistry" is a concept introduced by K. B. Sharpless in 2001, describing a class of reactions that are high-yielding, broad in scope, create only easily removable byproducts, are stereospecific, and can be conducted in benign solvents, often water. The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, along with its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field of bioconjugation by enabling the efficient and specific covalent linking of molecules in complex biological environments.

Azide-PEG linkers are bifunctional molecules that incorporate an azide (B81097) group for click chemistry and a polyethylene (B3416737) glycol spacer. The azide group is a key participant in the cycloaddition reaction, while the PEG linker imparts several advantageous properties to the resulting conjugates, including:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules, which is crucial for biological applications.

-

Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system.

-

Flexibility and Spacer Effects: The flexible PEG chain provides a spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

-

Improved Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic radius of a therapeutic, leading to a longer circulation half-life.

This guide will delve into the two primary forms of azide-alkyne click chemistry, providing the necessary data and protocols to apply this technology effectively.

Core Mechanisms of Azide-Alkyne Click Chemistry

The foundation of azide-alkyne click chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring. This reaction can be facilitated in two main ways: through copper catalysis (CuAAC) or by using a strained alkyne (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The presence of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to protect the Cu(I) from oxidation and enhance reaction efficiency.

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. This catalytic cycle results in a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a cyclooctyne (B158145), a strained alkyne, to react with an azide. The high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne - DBCO, bicyclo[6.1.0]nonyne - BCN) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.

Unlike CuAAC, the SPAAC reaction is not regioselective and typically produces a mixture of 1,4- and 1,5-disubstituted triazole isomers.

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Orthogonal Strategies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and high-fidelity assembly of complex peptide chains.[1] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), is a testament to its unique base-lability, which forms the foundation of a powerful orthogonal protection strategy in concert with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, its mechanism, practical applications, and the nuances required for its successful implementation in research and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate (B1207046) used to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][2] Introduced in 1970 by Carpino and Han, its application in SPPS has become the predominant method for peptide synthesis.[3][4] The key to the Fmoc group's utility lies in its clever chemical design: it is stable to acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine (B6355638).[2][5] This orthogonality is the cornerstone of the Fmoc/tBu strategy, where acid-labile tert-butyl (tBu) based groups are used for side-chain protection.[6]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination reaction.[] The process is initiated by a base, most commonly piperidine, which abstracts the acidic proton on the fluorenyl ring system.[8] This leads to the formation of an unstable intermediate that rapidly decomposes to release the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[8] The liberated DBF is a reactive electrophile that is subsequently scavenged by the excess amine in the deprotection solution to form a stable adduct, preventing it from undergoing side reactions with the newly deprotected amine.[3][8]

The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time monitoring of the deprotection reaction, allowing for the optimization of reaction times and ensuring complete removal of the Fmoc group.[3][9]

The Fmoc/tBu Orthogonal Protection Strategy

The true power of the Fmoc group is realized in its application within an orthogonal protection scheme. In the most common strategy, Fmoc is used for the temporary protection of the Nα-amino group, while acid-labile groups are used for the "permanent" protection of reactive amino acid side chains.[6] This allows for the selective deprotection of the Nα-terminus at each step of the synthesis without affecting the side-chain protecting groups.[9]

Common Side-Chain Protecting Groups in Fmoc SPPS:

| Amino Acid | Side-Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (TFA) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | Strong Acid (TFA), Iodine |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (TFA) |

| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | Strong Acid (TFA) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | Strong Acid (TFA) |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl ether) | Strong Acid (TFA) |

This table is not exhaustive but represents some of the most commonly used side-chain protecting groups in Fmoc-based SPPS.[10]

Quantitative Data in Fmoc SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc chemistry.

Table 1: Fmoc Deprotection Conditions and Kinetics

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Half-life of Fmoc Group | Reference(s) |

| Piperidine | 20% (v/v) | DMF | 5-10 minutes (x2) | ~6 seconds | [5][6] |

| Piperidine | 5% (v/v) | DMF | Longer than 20% | - | [5] |

| Piperazine/DBU/Formic Acid | 5% / 1% / 1% (v/v/v) | DMF | - | - | [5] |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | - | [11] |

| DBU | 2% (v/v) | DMF | Faster than Piperidine | - | [8][12] |

Table 2: Coupling Reagents and Typical Reaction Times in Fmoc SPPS

| Coupling Reagent | Typical Concentration | Solvent | Typical Coupling Time | Reference(s) |

| HBTU/HOBt/DIEA | 1.5 / 1.5 / 2 equivalents | DMF | 5 minutes (microwave) | [13] |

| HCTU/Collidine | - | 20% Collidine in DMF | - | [14] |

| HATU/HOAt/NMM | 4.5 / 4.5 equivalents | 20% NMM in DMF | 4-24 hours | [14] |

| DIC/HOBt | - | DMF | 1-2 hours | [15] |

Table 3: Typical Yields and Purity in Fmoc SPPS

| Parameter | Typical Value | Notes | Reference(s) |

| Coupling Yield per Step | >99% | Can be affected by sequence difficulty and aggregation. | [2] |

| Overall Crude Yield | Variable | Highly dependent on peptide length and sequence. | [16] |

| Crude Purity | Variable | Can be improved by optimizing synthesis parameters. | [16] |

| Final Purity after Purification | >95-99% | Dependent on the efficiency of purification techniques (e.g., HPLC). | [4] |

Experimental Protocols

The following are generalized protocols and should be optimized for specific peptide sequences and scales.

Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).[6]

-

Resin Swelling: Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for at least 30 minutes.[14]

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature with agitation.[6]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.[6]

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the DBF adduct.[14]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIEA or NMM) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for the optimized time (typically 30 minutes to 2 hours) at room temperature with agitation.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

Protocol: Cleavage and Final Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM). Dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[15] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at room temperature for 2-3 hours.[15]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Core Concepts in Fmoc SPPS

Visual diagrams are invaluable for understanding the complex workflows and chemical transformations in peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of the Azide (B81097) Group in ADC Linkers

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy.[3][4] Among the various chemical moieties employed in linker technology, the azide group (–N₃) has emerged as a cornerstone for constructing next-generation ADCs. Its primary function is to serve as a highly efficient and specific reactive handle for bioorthogonal conjugation, most notably through "click chemistry".[][6]

This technical guide explores the multifaceted role of the azide group in ADC linkers, detailing its application in conjugation chemistry, its impact on ADC stability, and the experimental protocols utilized in its implementation.

The Core Function: A Gateway to Bioorthogonal "Click Chemistry"

The principal role of the azide group in ADC linkers is to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry.[7][8] First conceptualized by K. Barry Sharpless, click chemistry refers to reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, biocompatible conditions.[] These features make it exceptionally well-suited for complex biological applications like ADC synthesis. The azide group is an ideal participant due to its high energy state and its general inertness toward most biological functional groups, ensuring that the conjugation reaction is highly specific and bioorthogonal.[][7]

Two primary forms of azide-alkyne click chemistry are employed in ADC development:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[][9] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] The resulting triazole linkage is exceptionally stable, mimicking the properties of an amide bond.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential for cytotoxicity associated with the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[6][7][10] The relief of ring strain drives the reaction forward, making it a truly bioorthogonal and highly biocompatible conjugation method.[10]

The implementation of these click reactions allows for precise, site-specific conjugation of the drug-linker to the antibody.[2][7] This is a significant advancement over traditional stochastic methods that target native lysine (B10760008) or cysteine residues, which often result in heterogeneous ADC mixtures with variable drug-to-antibody ratios (DARs) and suboptimal pharmacological properties.[][10] By incorporating an azide or alkyne group at a specific, engineered site on the antibody (e.g., via an unnatural amino acid), a homogeneous population of ADCs with a defined DAR can be produced, leading to improved pharmacokinetics and a wider therapeutic window.[10][11]

Impact on ADC Stability and Performance

The stability of the linker is paramount to an ADC's success, ensuring the cytotoxic payload remains attached to the antibody in systemic circulation to prevent premature drug release and off-target toxicity.[12][13] The 1,2,3-triazole ring formed via the azide-alkyne cycloaddition is metabolically and chemically robust, providing exceptional stability in plasma.[1][9]

While the azide group itself is primarily a reactive handle for conjugation, its own stability is a consideration. Aryl azides can be susceptible to reduction in vivo, a potential liability. However, the use of alkyl azides, such as in p-azidomethyl-phenylalanine, enhances stability against reduction and improves reaction kinetics.[14] The choice of linker chemistry directly influences the therapeutic index.[3] The stability afforded by the triazole linkage ensures that the ADC remains intact until it reaches the target tumor cell.

Quantitative Data Summary

The selection of a conjugation strategy has a direct impact on the characteristics of the final ADC. The following tables summarize key comparative data.

Table 1: Comparison of Azide-Alkyne Cycloaddition Chemistries

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (DBCO, BCN) | [6][10] |

| Catalyst Required | Yes (Cu(I) salt + reducing agent) | No | [10] |

| Biocompatibility | Lower (potential copper cytotoxicity) | High (copper-free) | [7][15] |

| Reaction Rate | Generally very fast | Can be slower than CuAAC, but highly efficient | [14] |

| Common Use Case | Ex vivo conjugation of purified components | In vivo labeling and conjugation in complex biological media | [6][7] |

Table 2: Impact of Linker Stability on ADC Properties (Illustrative Examples)

| Linker Type / Feature | Half-life in Human Plasma (t½) | Key Characteristic | Reference(s) |

| Acid-Sensitive Hydrazone | ~2.6 days | Prone to premature cleavage in circulation. | [16] |

| Val-Cit Dipeptide (Protease-Cleavable) | ~230 days | Highly stable in plasma, cleaved by lysosomal proteases. | [16] |

| Phe-Lys Dipeptide (Protease-Cleavable) | ~80 days | Stable, but less so than Val-Cit linker. | [16] |

| Triazole (from Click Chemistry) | Very High (Comparable to non-cleavable) | Forms a metabolically inert and highly stable bond. | [1][9] |

| Non-cleavable (e.g., SMCC) | Very High | Relies on complete antibody degradation for payload release. | [13][16] |

Experimental Protocols

The following is a representative protocol for the conjugation of an azide-modified drug to an alkyne-modified antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9]

Materials Required

-

Antibody: Antibody modified to contain a terminal alkyne group.

-

Drug: Cytotoxic drug modified with an azide functional group.

-

Copper Catalyst: Copper (II) sulfate (B86663) (CuSO₄).

-

Reducing Agent: Sodium ascorbate (B8700270).

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) ion.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Solvent: DMSO for dissolving the azide-modified drug.

-

Purification System: Size-Exclusion Chromatography (SEC) column.

Stock Solution Preparation

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA ligand in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

-

Dissolve the azide-modified drug in DMSO to a final concentration of 10-20 mM.

-

Prepare the alkyne-modified antibody in PBS buffer at a concentration of 5-10 mg/mL.

Experimental Workflow: ADC Conjugation

-

Catalyst Pre-complexation: In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let the mixture stand at room temperature for 3-5 minutes to allow the formation of the Cu(I)-THPTA complex.

-

Reaction Setup: In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1 to drive the reaction to completion.

-

Initiation: Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. A typical final concentration is 25 equivalents relative to the azide.

-

Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to the mixture (typically 40 equivalents relative to the azide).

-

Incubation: Mix the reaction gently and incubate at room temperature for 60-90 minutes. The reaction should be protected from light.

-

Purification: Following incubation, purify the resulting ADC to remove unreacted drug, catalyst, and other reagents. This is commonly achieved using size-exclusion chromatography (SEC), which separates the larger ADC from smaller molecules.

-

Analysis: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.

Conclusion

The azide group is a powerful and versatile tool in the design and synthesis of modern Antibody-Drug Conjugates. Its primary function as a bioorthogonal reactive handle for click chemistry enables the production of homogeneous, site-specific ADCs with defined stoichiometry. The resulting stable triazole linkage is critical for ensuring ADC integrity in circulation, thereby minimizing off-target toxicity and improving the therapeutic index. As ADC technology continues to evolve, the strategic use of azide chemistry will undoubtedly remain central to the development of safer and more effective targeted cancer therapies.

References

- 1. purepeg.com [purepeg.com]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. adcreview.com [adcreview.com]

- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

- 8. Azide-linkers for Drug Design - Enamine [enamine.net]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling with PFP Esters

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pentafluorophenyl (PFP) esters are highly efficient, amine-reactive reagents used for the covalent modification of proteins and other biomolecules.[1][2][3] They serve as a powerful alternative to the more common N-hydroxysuccinimide (NHS) esters, offering distinct advantages in stability and reaction efficiency.[1][2][3][4][5] The fundamental reaction involves the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine (B10760008) residue, on the ester, which results in the formation of a highly stable amide bond.[5]

Core Advantages of PFP Esters:

-

Enhanced Stability: PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, particularly at neutral to slightly basic pH.[1][2][3][5][6] This increased stability leads to more efficient and reproducible conjugations, as the reagent is less likely to degrade before reacting with the target protein.[1][2][3][5]

-

High Reactivity: Despite their stability, PFP esters react efficiently with primary and secondary amines to form durable amide bonds.[1][2][3][4]

-

Site-Selectivity Potential: In specific cases, such as with human kappa light chain antibodies, PFP esters have demonstrated the ability to preferentially label a single lysine residue (K188), offering a straightforward method to improve the homogeneity of antibody-drug conjugates (ADCs) and antibody-fluorophore conjugates (AFCs).[7][8]

-

Versatility: PFP esters are used to attach a wide array of molecules to proteins, including polyethylene (B3416737) glycol (PEG), fluorescent dyes, biotin, and cytotoxic drugs for ADCs.[4][9]

Key Considerations for Experimental Design:

-

Buffer Selection: It is critical to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the PFP ester.[2][3][4] Phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate (B1201080) buffers are excellent choices.[1][4]

-

pH Optimization: The optimal pH for the labeling reaction is between 7.2 and 8.5.[1][5] Lower pH levels will protonate the target amines, reducing their nucleophilicity, while higher pH levels can accelerate the hydrolysis of the ester.[1][10]

-

Reagent Preparation: PFP esters are often moisture-sensitive and should be stored at -20°C with a desiccant.[2][3][4][10] The reagent should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][2][3][4][5][10] Stock solutions should not be prepared for long-term storage due to the risk of hydrolysis.[2][3][4]

-

Molar Ratio: The molar excess of PFP ester to protein is a key parameter that influences the degree of labeling (DOL). A higher excess will generally result in more labels being attached. This must be optimized for each specific protein and application.[3]

Quantitative Data Summary

The degree of labeling is highly dependent on several factors, including protein concentration, PFP ester concentration, pH, and incubation time.[3][4] The following table provides general guidelines for optimizing the reaction.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1][5] |

| Reaction pH | 7.2 - 8.5 | Optimal range for balancing amine reactivity and ester stability.[1][5] |

| Molar Excess of PFP Ester | 5-fold to 20-fold | Start with a 10-fold excess and optimize as needed.[5] For dilute protein solutions (<5 mg/mL), a 20- to 30-fold excess may be required.[5] |

| Incubation Time | 1 - 4 hours | Can be extended to overnight, especially at 4°C for sensitive proteins.[1][5] |

| Incubation Temperature | 4°C to 37°C | Room temperature (20-25°C) is common.[1] Lower temperatures (4°C) can enhance selectivity and are recommended for sensitive proteins.[1][5][7] |

| Organic Solvent | < 10% of total volume | High concentrations of DMSO or DMF can denature the protein.[5][10] |

Experimental Protocols

Protocol 1: General Protein Labeling with a PFP Ester

This protocol outlines a general procedure for conjugating a PFP ester-activated molecule (e.g., a fluorescent dye or biotin) to a target protein.

Materials:

-

Target protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

-

PFP ester-activated labeling reagent

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification equipment (e.g., desalting columns or dialysis cassettes)[4][5]

Methodology:

-

Protein Preparation:

-

Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5] Ensure the protein solution is clear and free of aggregates.

-

-

PFP Ester Reagent Preparation:

-

Conjugation Reaction:

-

While gently stirring or vortexing, add the calculated amount of the PFP ester stock solution to the protein solution.[1][5] A 5- to 15-fold molar excess is a common starting point.[5]

-

Ensure the final concentration of the organic solvent remains below 10%.[5][10]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][5]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Conjugate:

-

Characterization:

-

Determine the protein concentration and Degree of Labeling (DOL) using spectrophotometry (measuring absorbance at 280 nm for the protein and at the appropriate wavelength for the label).

-

Further analysis by SDS-PAGE can confirm the conjugation and assess the purity of the final product.[5]

-

Visualizations

Reaction Mechanism

The diagram below illustrates the fundamental chemical reaction between a PFP ester and a primary amine on a protein, resulting in a stable amide bond.

Caption: PFP ester reaction with a protein's primary amine.

Experimental Workflow

This workflow provides a step-by-step visual guide for the protein labeling protocol.

Caption: Workflow for PFP ester-mediated protein labeling.

References

- 1. precisepeg.com [precisepeg.com]

- 2. confluore.com [confluore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc-NH-Azide-PEG4-L-Lysine-PFP Ester Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic and diagnostic agents to specific cell types is a cornerstone of modern biotechnology. Antibody-drug conjugates (ADCs) and other antibody-based bioconjugates represent a highly successful class of targeted therapies. The linker molecule connecting the antibody to the payload is a critical component that influences the stability, solubility, and efficacy of the final conjugate.

This document provides detailed application notes and protocols for the use of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester , a versatile heterobifunctional linker, for the conjugation of antibodies. This linker possesses three key functionalities:

-

A Pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody surface. PFP esters offer improved resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2]

-

An Azide (B81097) (N3) group that serves as a handle for subsequent bioorthogonal "click chemistry" reactions.[3][4] This allows for the attachment of a wide range of payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents, that contain a compatible alkyne or cyclooctyne (B158145) moiety through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][5]

-

An Fmoc-protected amine on the lysine core, which provides an orthogonal site for further functionalization after deprotection under mild basic conditions.[6][7]

-

A hydrophilic polyethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting antibody conjugate.[8][9]

These features make this compound an ideal tool for the development of ADCs and other advanced bioconjugates with a well-defined structure and dual-functionalization potential.

Principle of the Method

The conjugation process involves the reaction of the PFP ester group of the linker with the amine groups of lysine residues on the antibody, forming a stable amide bond. The reaction is typically performed in an amine-free buffer at a slightly basic pH to ensure the lysine residues are deprotonated and reactive. Following the initial conjugation, the resulting antibody-linker conjugate can be purified to remove excess linker. The azide group is then available for the attachment of a payload via click chemistry. Optionally, the Fmoc protecting group can be removed to expose a primary amine for further modifications.

Materials and Reagents

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Purpose |

| This compound | Various | Heterobifunctional linker for antibody conjugation |

| Monoclonal Antibody (mAb) | User-defined | Target antibody for conjugation |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard supplier | Antibody storage and buffer exchange |

| Sodium Bicarbonate Buffer (100 mM, pH 8.5) | Prepare fresh | Reaction buffer for conjugation |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent | Solvent for dissolving the PFP ester linker |

| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher Scientific | Buffer exchange and removal of excess linker |

| Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO) | MilliporeSigma | Buffer exchange, concentration, and removal of excess linker |

| Hydroxylamine Solution (50 mM in reaction buffer) | Prepare fresh | Optional quenching agent for the PFP ester reaction |

| Piperidine (B6355638) Solution (20% v/v in DMF) | Prepare fresh | Reagent for Fmoc deprotection |

| Analytical Size Exclusion Chromatography (SEC) Column | Various | To determine the extent of aggregation and purity of the conjugate |

| Hydrophobic Interaction Chromatography (HIC) Column | Various | To determine the drug-to-antibody ratio (DAR) distribution |

| LC-MS System (e.g., Q-TOF) | Various | For intact mass analysis to confirm conjugation and determine the number of linkers per antibody |

Experimental Protocols

Protocol 1: Antibody Preparation

-

Buffer Exchange: The antibody must be in an amine-free buffer for the conjugation reaction to be efficient. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the PFP ester.[1]

-

Use a Zeba™ Spin Desalting Column or an Amicon® Ultra centrifugal filter unit to exchange the antibody storage buffer with the reaction buffer (100 mM Sodium Bicarbonate, pH 8.5).

-

Follow the manufacturer's instructions for the desalting column or centrifugal filter.

-

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

-

Verification: Confirm the final antibody concentration using a spectrophotometer at 280 nm or a standard protein assay.

Protocol 2: Conjugation of this compound to the Antibody

-

Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[1][10] PFP esters are moisture-sensitive, so minimize exposure to air.[11]

-

Calculate Molar Excess: Determine the desired molar excess of the linker to the antibody. A typical starting point is a 5 to 15-fold molar excess.[11] This will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Conjugation Reaction:

-

Add the calculated volume of the linker stock solution to the prepared antibody solution.

-

Mix gently by pipetting or brief vortexing. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain antibody stability.[11]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.[2][10]

-

Table 2: Recommended Reaction Conditions for PFP Ester Conjugation

| Parameter | Recommended Range | Notes |

| Antibody Conc. | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Linker Molar Excess | 5-15 fold | Optimize to achieve the desired number of linkers per antibody. |

| Reaction Buffer | 100 mM Sodium Bicarbonate | pH 8.0-8.5 is optimal for amine reactivity.[11] |

| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive antibodies. |

| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Monitor reaction progress if possible. |

| Organic Solvent | <10% (v/v) DMF or DMSO | High concentrations of organic solvents can denature the antibody. |

Protocol 3: Purification of the Antibody-Azide Conjugate

Purification is a critical step to remove unconjugated antibody, excess linker, and aggregates.[12][13][14]

-

Removal of Excess Linker:

-

Use a Zeba™ Spin Desalting Column (7K MWCO) for rapid removal of the unreacted linker.[11]

-

Alternatively, perform buffer exchange using an Amicon® Ultra centrifugal filter unit (e.g., 50 kDa MWCO). Wash the conjugate several times with PBS (pH 7.4) to ensure complete removal of the free linker.

-

-

Purification of the Conjugate (Optional, for higher purity):

-

For a more homogenous product, chromatographic methods can be employed.

-

Size Exclusion Chromatography (SEC): To separate the monomeric conjugate from aggregates and any remaining free linker.[14]

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different numbers of conjugated linkers.[15]

-

Protocol 4: Characterization of the Antibody-Azide Conjugate

Thorough characterization is essential to ensure the quality and consistency of the prepared conjugate.[10]

-

Determination of Linker-to-Antibody Ratio (LAR):

-

Intact Mass Analysis (LC-MS): Deconvolute the mass spectrum of the intact antibody-linker conjugate to determine the number of linkers attached to the antibody.

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): Analyze the purified conjugate to determine the percentage of monomer, aggregate, and fragment.

-

-

Confirmation of Azide Functionality:

-

The azide group can be confirmed by reacting a small aliquot of the conjugate with a fluorescently labeled alkyne or cyclooctyne derivative via a click chemistry reaction, followed by analysis (e.g., SDS-PAGE with fluorescence imaging or LC-MS).

-

Protocol 5: Optional Fmoc Deprotection

This step exposes a primary amine on the conjugated linker for further functionalization.

-

Deprotection Reaction:

-

To the purified antibody-azide conjugate, add a solution of 20% piperidine in DMF to a final concentration of 2-5% piperidine. The organic solvent concentration should be kept as low as possible.

-

Incubate at room temperature for 15-30 minutes.

-

-

Purification:

-

Immediately after the incubation, purify the antibody conjugate using a desalting column or centrifugal filtration to remove the piperidine and the dibenzofulvene-piperidine adduct.[16]

-

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: PFP ester conjugation reaction scheme.

Conclusion

The use of this compound provides a robust and versatile method for the creation of advanced antibody conjugates. The protocols outlined in this document serve as a starting point for the development of specific conjugation strategies. Optimization of reaction conditions, particularly the linker-to-antibody molar ratio, is crucial for achieving the desired degree of labeling and ensuring the biological activity of the final conjugate. Thorough characterization of the conjugate at each step is essential for producing well-defined and reproducible biotherapeutics and research tools.

References

- 1. broadpharm.com [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Monodispersed Azide-PEGs: Precision Linkers Driving the Next Generation of ADC Development | MolecularCloud [molecularcloud.org]

- 6. genscript.com [genscript.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. purepeg.com [purepeg.com]

- 9. N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester, 2749985-69-9 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc-NH-Azide-PEG4-L-Lysine-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and the efficiency of payload release.

This document provides detailed application notes and protocols for the use of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester , a versatile heterobifunctional linker for ADC development. This linker offers several key advantages: